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Compound of Interest

Compound Name: Nitrosy! fluoride

Cat. No.: B1213285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
nitrosyl fluoride (FNO) gas. The information is compiled from peer-reviewed literature and
established chemical databases, offering a centralized resource for professionals in research
and development. This document details key thermodynamic parameters, the experimental
methodologies used for their determination, and the relationships between molecular properties
and thermodynamic functions.

Core Thermodynamic Properties

The fundamental thermodynamic properties of nitrosyl fluoride gas at standard conditions are
summarized in the tables below. These values are essential for chemical process design,

reaction modeling, and safety analysis.

Enthalpy, Entropy, and Heat Capacity

Table 1: Standard Thermodynamic Properties of Nitrosyl Fluoride (FNO) Gas at 298.15 K
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Property Symbol Value Units Source(s)
Standard )
[NIST Chemistry
Enthalpy of AfH° -65.69 kJ/mol
. WebBook]
Formation
[NIST Chemistry
-15.70 kcal/mol
WebBook]
[NIST
Computational
Standard Molar Chemistry
S° 248.22 J K-t mol1 _
Entropy Comparison and
Benchmark
Database]
[NIST Chemistry
59.293 cal/mol*K
WebBooK]
[NIST
Molar Heat Computational
Capacit Chemistr
pacty Cp° 41.53 J K1 mol—t .y
(constant Comparison and
pressure) Benchmark
Database]
[NIST
Computational
Integrated Heat i
) Chemistry
Capacity (0 to 10.72 kJ mol—1 )
Comparison and
298.15 K)
Benchmark
Database]

Temperature Dependence of Heat Capacity

The heat capacity of nitrosyl fluoride gas varies with temperature. This dependence can be
accurately described by the Shomate Equation:

Cp°(t) = A + Bt + Ct2 + D*8 + E/t2
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where:

e tis the temperature in Kelvin divided by 1000.

e Cp°is the heat capacity in J/(mol*K).

e A B, C, D, and E are empirically determined constants.

Table 2: Shomate Equation Parameters for Nitrosyl Fluoride (FNO) Gas

Tempe
rature

A B C D E F G H
Range
(K)
298.15 32.6214 42.2349 -28.494  7.25986 -0.1356 -77.510 275.405 -65.689
- 1000 3 7 55 8 57 27 9 22
1000 - 56.2547 1.10924 -0.2282 0.01601 -3.7092 -91.768  303.023 -65.689
6000 2 6 19 9 08 09 7 22

Source: NIST Chemistry WebBook[1][2]

These parameters can be used to calculate the heat capacity, enthalpy, and entropy of FNO
gas at various temperatures.

Molecular and Spectroscopic Properties

The macroscopic thermodynamic properties of a substance are fundamentally linked to its
molecular structure and behavior. For nitrosyl fluoride, these have been extensively studied
using spectroscopic techniques.

Vibrational Frequencies

Nitrosyl fluoride is a bent triatomic molecule and therefore has 3N-6 = 3 fundamental
vibrational modes. These vibrations correspond to the N-O stretch, the N-F stretch, and the F-
N-O bending motion.
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Table 3: Fundamental Vibrational Frequencies of Nitrosyl Fluoride (FNO) Gas

Approximate Frequency
Mode Symmetry Source(s)
Type of Mode (cm™?)

[NIST
Computational
Chemistry

V1 A N-O Stretch 1844 ]
Comparison and
Benchmark

Database]

[NIST
Computational
Chemistry

V2 A F-N-O Bend 766 )
Comparison and
Benchmark

Database]

[NIST
Computational
Chemistry

V3 A N-F Stretch 520 )
Comparison and
Benchmark

Database]

Rotational Constants

The rotational constants of nitrosyl fluoride have been determined with high precision from its
microwave spectrum. These constants are inversely related to the moments of inertia of the
molecule.

Table 4: Rotational Constants of Nitrosyl Fluoride (FNO) Gas
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Rotational Constant Value (cm™?) Source(s)

[NIST Computational
A 3.17525 Chemistry Comparison and
Benchmark Database]

[NIST Computational
B 0.39507 Chemistry Comparison and

Benchmark Database]

[NIST Computational
C 0.35052 Chemistry Comparison and
Benchmark Database]

Experimental Methodologies

The determination of the thermodynamic and spectroscopic properties of nitrosyl fluoride
relies on precise experimental techniques. Due to its reactive and toxic nature, handling of
FNO requires specialized equipment and safety precautions.

Synthesis of Nitrosyl Fluoride

Nitrosyl fluoride is a colorless, highly reactive gas. It can be synthesized through several
methods, including the direct reaction of nitric oxide with fluorine or the reaction of nitrosyl
chloride with silver fluoride. All preparations must be carried out in a moisture-free environment.

Gas-Phase Infrared Spectroscopy

Objective: To determine the vibrational frequencies of the FNO molecule.
Methodology:

o Sample Preparation: A sample of pure nitrosyl fluoride gas is introduced into a gas cell.
The cell is typically made of a material resistant to FNO, such as Monel or stainless steel,
with infrared-transparent windows (e.g., AgCl, KBr).

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument
consists of a light source, an interferometer, a sample compartment containing the gas cell,
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and a detector.

o Data Acquisition: An infrared beam is passed through the gas cell. The FNO molecules
absorb radiation at specific frequencies corresponding to their vibrational modes. The
transmitted light is then analyzed by the spectrometer to produce an interferogram.

o Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared
absorption spectrum, which shows absorbance as a function of wavenumber (cm~1). The
peaks in the spectrum correspond to the fundamental vibrational frequencies and their
overtones and combination bands.

FTIR Measurement Data Analysis

IR Source }—D{ Interferometer }—D{ Gas Cell (FNO) }—D{ Detector }—D{ Interferogram }—b Fourier Transform }—D{ IR Spectrum }—D{ Peak Analysis }—D{ Vibrational Frequencies

Sample Preparation
FNO Synthesis }—» Purification H Introduction into Gas Cell

Click to download full resolution via product page

Diagram 1: Experimental Workflow for Gas-Phase Infrared Spectroscopy of FNO.

Microwave Spectroscopy

Objective: To determine the rotational constants and molecular geometry of the FNO molecule.
Methodology:

o Sample Introduction: A low-pressure sample of nitrosyl fluoride gas is introduced into the
sample cell of a microwave spectrometer.

 Instrumentation: The spectrometer consists of a microwave source, a sample cell
(waveguide), and a detector.
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o Data Acquisition: Microwaves are swept over a range of frequencies and passed through the
gas sample. FNO molecules, having a permanent dipole moment, absorb microwave
radiation at specific frequencies, causing transitions between rotational energy levels.

o Data Analysis: The absorption spectrum is recorded, showing sharp lines corresponding to
the rotational transitions. By assigning these spectral lines to specific guantum number
transitions, the rotational constants (A, B, and C) can be precisely determined. These
constants are then used to calculate the moments of inertia and, subsequently, the bond
lengths and bond angle of the FNO molecule.

Microwave Measurement Data Interpretation

Microwave Source |—> Sample Cell (Waveguide) |—> Detector |—>| Absorption Spectrum |—>| Spectral Line Assignment |—>| Rotational Constants |—>

Sample Handling

FNO Gas Source |—>| Introduction into Waveguide

Molecular Structure |

Click to download full resolution via product page

Diagram 2: Experimental Workflow for Microwave Spectroscopy of FNO.

Calculation of Thermodynamic Properties from
Spectroscopic Data

The thermodynamic properties of an ideal gas can be calculated from its molecular properties
using the principles of statistical mechanics. The vibrational frequencies and rotational
constants obtained from spectroscopy are crucial inputs for these calculations.
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Diagram 3: Relationship between Spectroscopic Data and Thermodynamic Properties.

The total partition function (Q) is calculated as the product of the translational, rotational,
vibrational, and electronic partition functions. From the total partition function and its
temperature derivatives, all the macroscopic thermodynamic properties can be derived. This
theoretical approach allows for the calculation of thermodynamic data at temperatures that may
be difficult to access experimentally.

Conclusion

This guide provides a consolidated source of information on the thermodynamic properties of
nitrosyl fluoride gas. The presented data, obtained through rigorous experimental and
computational methods, are vital for professionals working with this compound. The detailed
methodologies and the illustration of the interplay between molecular spectroscopy and
thermodynamics offer a deeper understanding of the physical chemistry of nitrosyl fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. nitrosyl fluoride [webbook.nist.gov]
e 2. nitrosyl fluoride [webbook.nist.gov]

 To cite this document: BenchChem. [Thermodynamic Properties of Nitrosyl Fluoride Gas: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213285#thermodynamic-properties-of-nitrosyl-
fluoride-gas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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